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This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Bromo-5-fluoro-4-methylbenzaldehyde (CAS No. 916792-21-7).[1] Intended for

researchers, scientists, and professionals in drug development, this document outlines

predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Detailed experimental protocols for obtaining such spectra are also presented. The molecular

formula for this compound is C₈H₆BrFO, with a molecular weight of 217.04 g/mol .[1]

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 2-Bromo-5-fluoro-4-
methylbenzaldehyde, the following data tables are based on established principles of

spectroscopy and analysis of structurally analogous compounds. These predictions serve as a

reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Bromo-5-fluoro-4-methylbenzaldehyde
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.2 Singlet 1H
Aldehyde proton (-

CHO)

~7.8 Doublet 1H Aromatic proton (H-6)

~7.2 Doublet 1H Aromatic proton (H-3)

~2.4 Singlet 3H Methyl protons (-CH₃)

Solvent: CDCl₃, Reference: TMS at 0 ppm. Coupling constants (J) for aromatic protons are

expected to be in the range of 2-4 Hz for meta coupling and 8-10 Hz for ortho coupling.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-5-fluoro-4-methylbenzaldehyde

Chemical Shift (δ, ppm) Assignment

~190 Aldehyde carbon (C=O)

~160 (d, ¹JCF ≈ 250 Hz) C-F

~140 C-CH₃

~135 C-CHO

~130 C-H (aromatic)

~120 (d, ²JCF ≈ 25 Hz) C-Br

~115 (d, ²JCF ≈ 20 Hz) C-H (aromatic)

~20 Methyl carbon (-CH₃)

Solvent: CDCl₃. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Bromo-5-fluoro-4-methylbenzaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~2850, ~2750 Medium C-H stretch of aldehyde

~1700 Strong C=O stretch of aldehyde

~1600, ~1475 Medium to Strong C=C stretch of aromatic ring

~1250 Strong C-F stretch

~1100 Medium C-H in-plane bending

~850 Strong C-H out-of-plane bending

~650 Medium C-Br stretch

Sample preparation: KBr pellet or as a thin film.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 2-Bromo-5-fluoro-4-
methylbenzaldehyde

m/z Relative Intensity Assignment

216/218 High

[M]⁺ (Molecular ion peak,

characteristic bromine isotope

pattern)

215/217 Medium [M-H]⁺

187/189 Medium [M-CHO]⁺

108 Medium [M-Br-CO]⁺

79/81 Medium [Br]⁺

Ionization method: Electron Ionization (EI). The presence of bromine will result in a

characteristic M/M+2 isotopic pattern with nearly equal intensity.

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-fluoro-4-
methylbenzaldehyde in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse program for proton NMR.

Set the spectral width to cover the range of approximately -2 to 12 ppm.

Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-

noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the range of approximately 0 to 200 ppm.

A larger number of scans will be necessary to obtain a good signal-to-noise ratio due to

the low natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the TMS signal.

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
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Grind 1-2 mg of 2-Bromo-5-fluoro-4-methylbenzaldehyde with approximately 100-200

mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine,

uniform powder is obtained.

Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) to

form a transparent or translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Purge the instrument with dry air or nitrogen to minimize atmospheric interference.

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, scan the range from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: Perform a baseline correction and label the significant absorption peaks.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent

(e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe

or through a gas chromatograph (GC-MS).

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI)

source.

Data Acquisition:

Set the ionization energy to 70 eV.

Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.

Maintain the ion source temperature at approximately 200-250 °C.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. Pay close attention to the isotopic pattern of bromine.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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Spectroscopic Analysis

Data Processing & Interpretation

Conclusion

Compound of Interest
(2-Bromo-5-fluoro-4-methylbenzaldehyde)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Process NMR Data
(Chemical Shifts, Coupling)

Process IR Data
(Functional Groups)

Process MS Data
(Molecular Weight, Fragmentation)

Structural Elucidation
& Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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